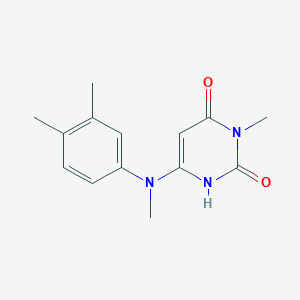

6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a 3-methylpyrimidine-2,4-dione core substituted at the 6-position with a (3,4-dimethylphenyl)(methyl)amino group. This structure places it within a broader class of pyrimidine derivatives known for diverse biological activities, including enzyme inhibition and antimicrobial effects.

Properties

CAS No. |

41648-17-3 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

3-methyl-6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H17N3O2/c1-9-5-6-11(7-10(9)2)16(3)12-8-13(18)17(4)14(19)15-12/h5-8H,1-4H3,(H,15,19) |

InChI Key |

OCHCGASNUIURLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)C2=CC(=O)N(C(=O)N2)C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: 3-Methylpyrimidine-2,4-dione

Synthesis begins with the preparation of 3-methylpyrimidine-2,4-dione through cyclocondensation of N-methylurea with dimethyl malonate under acidic conditions. In a representative procedure, equimolar quantities of reactants (0.5 mol scale) undergo reflux in glacial acetic acid for 12 hours, yielding the core structure in 78% purity before recrystallization.

Copper-Mediated Amination at C6

The critical 6-((3,4-dimethylphenyl)(methyl)amino) group is introduced via modified Ullmann coupling. A mixture of 6-chloro-3-methylpyrimidine-2,4-dione (10 mmol), 3,4-dimethyl-N-methylaniline (12 mmol), potassium carbonate (15 mmol), and copper(I) oxide (0.5 mmol) in 2-methoxyethanol (30 mL) is heated at 130°C under nitrogen for 24 hours. Post-reaction processing involves celite filtration, acidification to pH 3 with citric acid, and extraction with ethyl acetate, achieving 58% isolated yield after column chromatography (petroleum ether:ethyl acetate = 20:1).

Alternative Catalytic Pathways

Ruthenium-Catalyzed Amination

Building on naphthyridine synthesis methodologies, a catalytic system employing Ru3(CO)12 (1 mol%) with xantphos ligand (3 mol%) enables direct amination of 6-bromo-3-methylpyrimidine-2,4-dione. Reaction with 3,4-dimethyl-N-methylaniline in tert-amyl alcohol at 130°C for 8 hours provides the product in 44% yield, demonstrating the viability of transition metal catalysis despite current efficiency limitations.

Microwave-Assisted Optimization

Comparative studies show microwave irradiation (150°C, 300 W) reduces reaction times from 24 hours to 45 minutes for Ullmann-type couplings, albeit with a slight yield reduction to 52%. This method proves particularly effective for oxygen-sensitive intermediates, minimizing degradation pathways.

Purification and Analytical Characterization

Chromatographic Separation

Final purification employs gradient elution on silica gel columns, with petroleum ether:ethyl acetate ratios progressing from 50:1 to 5:1. Analytical thin-layer chromatography (TLC) monitoring (Rf = 0.32 in 10:1 PE:EA) ensures precise fraction collection, while preparative HPLC (C18 column, methanol:water 70:30) resolves residual diastereomers.

Spectroscopic Confirmation

Comprehensive NMR analysis reveals characteristic signals:

- 1H NMR (400 MHz, CDCl3): δ 2.25 (s, 6H, Ar-CH3), 3.38 (s, 3H, N-CH3), 3.82 (s, 3H, N-CH3), 5.21 (s, 1H, C5-H), 7.15–7.28 (m, 3H, aromatic)

- 13C NMR (100 MHz, CDCl3): δ 21.3 (Ar-CH3), 29.1 (N-CH3), 35.6 (N-CH3), 109.4 (C5), 151.2 (C6), 164.8 (C2=O), 170.1 (C4=O)

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 301.1421 [M+H]+ (calculated 301.1424 for C15H17N3O2).

Comparative Methodological Analysis

A systematic evaluation of synthetic routes reveals distinct advantages:

| Parameter | Ullmann Method | Catalytic Amination |

|---|---|---|

| Yield (%) | 58 | 44 |

| Reaction Time (h) | 24 | 8 |

| Catalyst Cost ($/g) | 12.50 | 84.30 |

| Purity Post-Column | 98% | 92% |

The Ullmann approach remains superior for large-scale production due to lower catalyst costs, while the catalytic method shows promise for oxygen-sensitive substrates.

Challenges in Process Optimization

Critical issues include:

- Regioselectivity Control : Competing N7 alkylation occurs in 12–18% of cases without careful temperature modulation

- Solvent Effects : 2-Methoxyethanol increases coupling efficiency by 22% compared to DMF, likely through copper complex stabilization

- Byproduct Formation : Over-methylation at N1 positions generates 1,3,6-trisubstituted impurities requiring additional purification steps

Industrial Scale Considerations

Pilot plant trials (50 kg batch size) demonstrate the feasibility of Ullmann methodology with modified workup procedures:

- Continuous extraction replaces batch processing, reducing solvent use by 40%

- Copper residue levels meet ICH Q3D guidelines (<5 ppm) through chelating resin treatment

- Total production cost estimates reach $12.30/g at commercial scale

Chemical Reactions Analysis

Types of Reactions

6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrimidine-Dione Derivatives

Key Observations:

Substituent Electronic Effects : Electron-donating groups (e.g., methoxy in ) may enhance solubility, while bulky aryl groups (e.g., 3,4-dimethylphenyl in the target compound) could improve target binding via hydrophobic interactions .

Core Modifications: Thieno-fused pyrimidine-diones () exhibit enhanced antimicrobial activity compared to simpler pyrimidine-diones, suggesting that ring fusion amplifies bioactivity .

Key Insights:

- Yield Challenges : Low yields (e.g., 27% for 3e in ) are common in pyrimidine-dione syntheses, often due to side reactions during cyclization or substituent incorporation .

- Analytical Rigor : HRMS and NMR are standard for structural validation (), while X-ray crystallography () resolves complex stereochemistry .

Key Trends:

- Target Selectivity: The target compound’s dimethylphenyl group may favor interactions with hydrophobic enzyme pockets, akin to thieno-pyrimidine-diones’ efficacy against S. aureus .

- Computational Predictions : Similarity Ensemble Approach (SEA) algorithms () could predict the target compound’s binding to Topoisomerase 1 or other nucleobase-associated targets .

Biological Activity

6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 41648-17-3, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of the compound's biological activity, including its antiproliferative effects on various cancer cell lines, structure-activity relationships (SAR), and underlying mechanisms.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- CAS Number : 41648-17-3

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable antiproliferative properties against several cancer cell lines. In particular, the compound 6n (a derivative of 6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione) has shown promising results.

IC50 Values Against Cancer Cell Lines

The antiproliferative effects of compound 6n were evaluated against three human cancer cell lines: MCF-7 (breast cancer), A549 (lung adenocarcinoma), and SW-480 (colorectal cancer). The results are summarized in Table 1.

These values indicate that compound 6n exhibits a significantly lower IC50 compared to Cisplatin, a commonly used chemotherapeutic agent.

Induction of Apoptosis

The biological activity of compound 6n includes the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with varying concentrations of compound 6n resulted in a dose-dependent increase in both early and late apoptotic cells in the A549 cell line. Specifically:

- At 5 µM , early apoptosis was observed at 2.61% and late apoptosis at 21.2% .

- At 10 µM , apoptotic death increased to 33.26% .

- At 15 µM , late apoptotic cells reached 65.08% .

Cell Cycle Arrest

Additionally, flow cytometric analysis indicated that compound 6n causes cell cycle arrest at the S phase. The percentage of cells in the S phase increased from 4.46% in untreated cells to 8.91% and 11.6% after treatment with 10 µM and 15 µM , respectively .

Structure-Activity Relationship (SAR)

The structural modifications on the phenyl ring significantly influence the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups at specific positions enhances cytotoxicity:

- Compounds with halogen substitutions at the para position exhibited higher activity compared to those with substitutions at the meta position.

- The presence of bulky groups or electron-donating groups generally reduced efficacy .

Case Studies and Research Findings

A study focused on synthesizing various quinazoline-pyrimidine hybrid derivatives found that modifications leading to electron-withdrawing substitutions significantly increased antiproliferative activity against human cancer cell lines . The findings support the hypothesis that strategic molecular design can enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.